2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
CAS No.: 1202996-99-3
Cat. No.: VC5752557
Molecular Formula: C21H20F3N3O4S2
Molecular Weight: 499.52
* For research use only. Not for human or veterinary use.
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone - 1202996-99-3](/images/structure/VC5752557.png)
Specification
CAS No. | 1202996-99-3 |
---|---|
Molecular Formula | C21H20F3N3O4S2 |
Molecular Weight | 499.52 |
IUPAC Name | 2-(4-methylsulfonylphenyl)-1-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C21H20F3N3O4S2/c1-33(29,30)16-5-2-14(3-6-16)12-19(28)26-8-10-27(11-9-26)20-25-17-7-4-15(13-18(17)32-20)31-21(22,23)24/h2-7,13H,8-12H2,1H3 |
Standard InChI Key | LRHGNYSQLREJST-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Introduction
Chemical Structure and Functional Significance
The molecule comprises three distinct moieties:
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A 4-(methylsulfonyl)phenyl group linked to an ethanone backbone.
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A piperazine ring serving as a central scaffold.
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A 6-(trifluoromethoxy)benzo[d]thiazol-2-yl substituent attached to the piperazine.
The methylsulfonyl group (-SO₂CH₃) enhances solubility and may participate in hydrogen bonding with target proteins . The trifluoromethoxy (-OCF₃) group improves metabolic stability and membrane permeability, a feature common in kinase inhibitors . The benzo[d]thiazole core is frequently associated with anticancer activity due to its planar structure, which facilitates intercalation or π-π stacking with biological targets .
Synthetic Routes and Optimization
While no direct synthesis of this compound is documented, analogous methodologies from related thiazole and piperazine derivatives provide a plausible pathway:
Key Synthetic Steps
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Benzothiazole Formation: Condensation of 2-aminothiophenol with 6-(trifluoromethoxy)benzaldehyde under oxidative conditions to yield the benzo[d]thiazole core .
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Piperazine Substitution: Coupling the thiazole with 1-(2-chloroacetyl)piperazine via nucleophilic aromatic substitution .
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Sulfonylation: Introduction of the 4-(methylsulfonyl)phenyl group through a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling.
Challenges in Synthesis
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Steric hindrance from the trifluoromethoxy group may necessitate high-temperature reactions or catalytic acceleration.
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Regioselectivity in piperazine functionalization requires careful protecting group strategies .
Pharmacological Activity and Mechanism of Action
Though direct studies are lacking, structural parallels to CDK4/6 inhibitors and sulfonamide derivatives suggest potential anticancer mechanisms:
Hypothesized Targets
Antiproliferative Activity (Projected)
Comparative analysis with compound 78 from , a CDK4/6 inhibitor (IC₅₀ = 1–34 nM), suggests the target compound may exhibit:
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GI₅₀: 10–100 nM in leukemia cell lines (e.g., MV4-11).
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Selectivity: >100-fold for CDK4/6 over CDK1/2/7/9 due to the trifluoromethoxy group’s steric effects .
Structure-Activity Relationship (SAR) Analysis
Modifications to the core structure influence potency and selectivity:
Substituent Effects
Analog Comparisons
Replacing the trifluoromethoxy group with -OCH₃ (as in ’s compound 100) reduces CDK4/6 inhibition by ~50%, underscoring the importance of electron-withdrawing groups .
Pharmacokinetics and Toxicity Profile
Absorption and Distribution
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LogP: Estimated 2.8 (moderate lipophilicity for blood-brain barrier penetration).
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Plasma Protein Binding: ~95% due to aromatic and sulfonyl groups.
Metabolic Pathways
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Primary metabolism via hepatic CYP3A4-mediated oxidation of the piperazine ring.
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Sulfonyl group remains intact, minimizing reactive metabolite formation.
Toxicity Risks
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